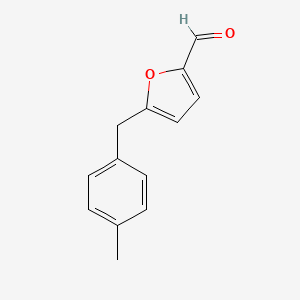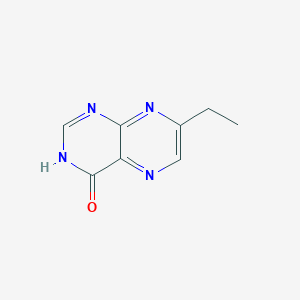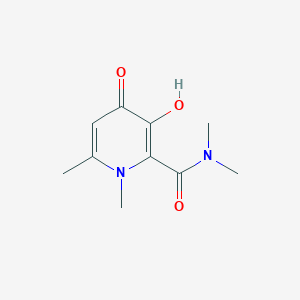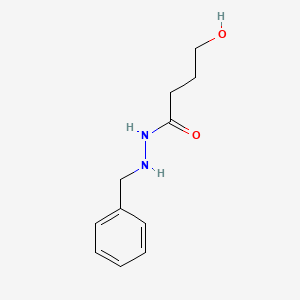![molecular formula C8H5ClN2S B13809851 1-Chloro-3-[(cyanocarbonothioyl)amino]benzene CAS No. 4968-46-1](/img/structure/B13809851.png)
1-Chloro-3-[(cyanocarbonothioyl)amino]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-[(cyanocarbonothioyl)amino]benzene is an organic compound with a complex structure that includes a benzene ring substituted with a chlorine atom and a cyanocarbonothioylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-[(cyanocarbonothioyl)amino]benzene typically involves the reaction of 1-chloro-3-nitrobenzene with thiourea under specific conditions. The reaction proceeds through a nucleophilic substitution mechanism where the nitro group is replaced by the cyanocarbonothioylamino group. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-3-[(cyanocarbonothioyl)amino]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyanocarbonothioyl group to other functional groups.
Substitution: The chlorine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-3-[(cyanocarbonothioyl)amino]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-Chloro-3-[(cyanocarbonothioyl)amino]benzene exerts its effects involves interactions with specific molecular targets. The cyanocarbonothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzene ring and chlorine atom also contribute to the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-3-nitrobenzene: Similar structure but with a nitro group instead of the cyanocarbonothioylamino group.
1-Chloro-3-methoxybenzene: Contains a methoxy group instead of the cyanocarbonothioylamino group.
1-Chloro-3-aminobenzene: Features an amino group in place of the cyanocarbonothioylamino group.
Uniqueness
1-Chloro-3-[(cyanocarbonothioyl)amino]benzene is unique due to the presence of the cyanocarbonothioylamino group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
4968-46-1 |
|---|---|
Fórmula molecular |
C8H5ClN2S |
Peso molecular |
196.66 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-1-cyanomethanethioamide |
InChI |
InChI=1S/C8H5ClN2S/c9-6-2-1-3-7(4-6)11-8(12)5-10/h1-4H,(H,11,12) |
Clave InChI |
QUILNKKTILOYNC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)NC(=S)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



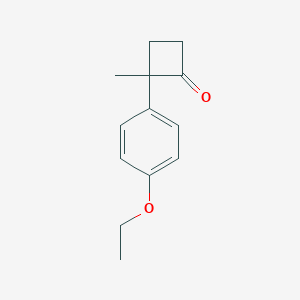
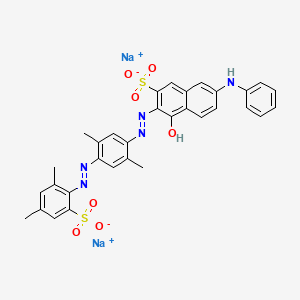

![1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]-](/img/structure/B13809810.png)

![1-(2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)ethanone](/img/structure/B13809824.png)
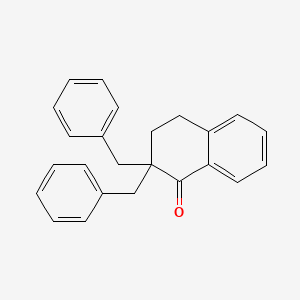
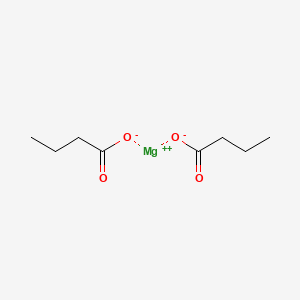
![N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B13809843.png)
